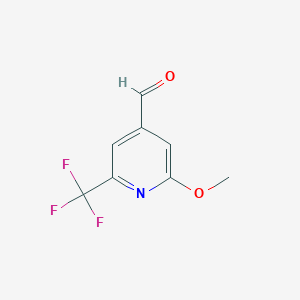
2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde
概要
説明
2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are substituted with a methoxy group and a trifluoromethyl group, respectively .
準備方法
化学反応の分析
2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde can be compared with other similar compounds, such as:
2-Methoxyisonicotinaldehyde: Lacks the trifluoromethyl group, which can affect its chemical properties and reactivity.
6-Trifluoromethylisonicotinaldehyde: Lacks the methoxy group, which can influence its solubility and interaction with other molecules.
The presence of both methoxy and trifluoromethyl groups in this compound makes it unique, providing a balance of properties that can be advantageous in various applications .
生物活性
2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- IUPAC Name : this compound
- Molecular Formula : C10H8F3N1O1
- Molecular Weight : 229.17 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : It has potential as an antimicrobial agent against various pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes.
Anticancer Activity
Recent studies highlight the anticancer potential of this compound.
Case Study: Anticancer Efficacy
A study investigated the effects of this compound on several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results showed:
| Cell Line | IC50 Value (µM) | Comparative Standard |
|---|---|---|
| MCF-7 | 5.88 | Erlotinib (19.51) |
| HepG2 | 2.81 | Erlotinib (23.61) |
| A549 | 3.34 | Erlotinib (15.83) |
These findings suggest that this compound is significantly more effective than the standard drug erlotinib in inhibiting cell growth in these cancer types .
Antimicrobial Properties
The compound's antimicrobial activity has also been evaluated against various bacterial strains.
Case Study: Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 µg/mL |
| Escherichia coli | < 20 µg/mL |
These results suggest a strong potential for development as an antimicrobial agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell survival and proliferation.
- Cell Signaling Modulation : It can alter signaling pathways that regulate cell growth and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
特性
IUPAC Name |
2-methoxy-6-(trifluoromethyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7-3-5(4-13)2-6(12-7)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAURUJFAYRZLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















